molecular formula C23H28O6 B12084885 Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-

Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-

Cat. No.: B12084885
M. Wt: 400.5 g/mol
InChI Key: NRHJKQBNXBOJBW-UHFFFAOYSA-N
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Description

Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- is a synthetic steroid compound. It is structurally characterized by the presence of a pregnane backbone with double bonds at the 1,4-positions and ketone groups at the 3 and 11 positions. The compound also features methylenebis(oxy) groups at the 17,20 and 20,21 positions, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- typically involves multiple steps, starting from simpler steroid precursors. One common route involves the following steps:

    Starting Material: The synthesis often begins with a steroid precursor such as pregnenolone.

    Functional Group Introduction: Introduction of double bonds at the 1,4-positions through dehydrogenation reactions.

    Ketone Formation: Oxidation reactions to introduce ketone groups at the 3 and 11 positions.

    Methylenebis(oxy) Group Addition: The addition of methylenebis(oxy) groups at the 17,20 and 20,21 positions is achieved through specific alkylation reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to ensure consistent production and minimize batch-to-batch variations.

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can replace methylenebis(oxy) groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or sulfonates are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex steroid compounds.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can lead to anti-inflammatory effects, among other physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Pregna-1,4-diene-3,20-dione: Lacks the methylenebis(oxy) groups, resulting in different chemical properties.

    Dexamethasone: A well-known corticosteroid with similar anti-inflammatory effects but different structural features.

    Prednisolone: Another corticosteroid with a different substitution pattern on the pregnane backbone.

Uniqueness

Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- is unique due to its specific methylenebis(oxy) substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C23H28O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h5,7,9,16-17,19H,3-4,6,8,10-13H2,1-2H3

InChI Key

NRHJKQBNXBOJBW-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=O)C3C(C1CCC24C5(COCO5)OCO4)CCC6=CC(=O)C=CC36C

Origin of Product

United States

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